(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a thiazole ring, an ethylphenyl group, and a methoxyphenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the ethylphenyl and methoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can be compared with other thiazole derivatives, such as:
2-(4-ethylphenyl)thiazole: Lacks the acrylonitrile and methoxyphenyl groups, making it less complex and potentially less biologically active.
3-(3-methoxyphenyl)acrylonitrile: Lacks the thiazole ring, which is crucial for many of the compound’s biological activities.
4-(4-ethylphenyl)thiazole-2-yl derivatives: Similar in structure but may have different substituents, leading to variations in biological activity and chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-17(10-8-15)20-14-25-21(23-20)18(13-22)11-16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVDJSGUPBJODS-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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